molecular formula C16H18ClNO4 B1487605 Methyl 3-amino-2-(benzyloxy)-5-methoxybenzoate hydrochloride CAS No. 1221792-96-6

Methyl 3-amino-2-(benzyloxy)-5-methoxybenzoate hydrochloride

Cat. No. B1487605
M. Wt: 323.77 g/mol
InChI Key: DKPMOZMSPVJWFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description



Synthesis Analysis


The synthesis of “Methyl 3-amino-2-(benzyloxy)-5-methoxybenzoate hydrochloride” is not well-documented in the available literature. However, similar compounds have been synthesized using various methods. For instance, the Suzuki–Miyaura cross-coupling reaction is a widely-used method for carbon–carbon bond formation2. Protodeboronation of alkyl boronic esters has also been reported3.



Molecular Structure Analysis



Chemical Reactions Analysis


The specific chemical reactions involving “Methyl 3-amino-2-(benzyloxy)-5-methoxybenzoate hydrochloride” are not well-documented. However, similar compounds have been used in Suzuki–Miyaura cross-coupling reactions2.



Physical And Chemical Properties Analysis


Scientific Research Applications

Synthetic Methodologies and Compound Derivations

  • Derivatives of Griseofulvin from Marine Fungi : A study highlighted the isolation of new compounds from marine endophytic fungi, showcasing the potential of marine bioprospecting in discovering novel derivatives with moderate antitumor and antimicrobial activity (X. Xia et al., 2011).

  • Synthesis of Quinazoline Derivatives : Another research focused on synthesizing quinazoline derivatives from methyl 4-hydroxy-3-methoxybenzoate through several chemical steps, reflecting on the synthetic adaptability and utility of methoxybenzoate compounds in generating structures of interest for various biochemical applications (Min Wang et al., 2015).

  • Calcium Antagonists from Benzothiazoline Derivatives : Research into benzothiazoline derivatives demonstrated their utility in creating potent calcium antagonistic activity, indicating the role of similar chemical scaffolds in developing therapeutics for cardiovascular diseases (K. Yamamoto et al., 1988).

  • High Singlet Oxygen Yield Compounds for Photodynamic Therapy : A study introduced new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups, showcasing the application of methoxybenzoate-related compounds in creating photosensitizers for cancer treatment through photodynamic therapy (M. Pişkin et al., 2020).

Safety And Hazards


Future Directions


properties

IUPAC Name

methyl 3-amino-5-methoxy-2-phenylmethoxybenzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4.ClH/c1-19-12-8-13(16(18)20-2)15(14(17)9-12)21-10-11-6-4-3-5-7-11;/h3-9H,10,17H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKPMOZMSPVJWFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)N)OCC2=CC=CC=C2)C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-amino-2-(benzyloxy)-5-methoxybenzoate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 3-amino-2-(benzyloxy)-5-methoxybenzoate hydrochloride
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